molecular formula C10H15BrN2O3S B11825324 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Cat. No.: B11825324
M. Wt: 323.21 g/mol
InChI Key: PWVYXYBALXGQHN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Hypothetical $$^1$$H NMR spectral data for this compound (predicted in CDCl$$3$$ or DMSO-$$d6$$):

  • Pyridine protons:
    • H-2: A doublet (δ 8.2–8.4 ppm, $$J = 2.0$$ Hz) due to coupling with H-6.
    • H-6: A doublet (δ 7.7–7.9 ppm, $$J = 2.0$$ Hz) adjacent to the bromine atom.
  • Methoxy group: A singlet at δ 3.8–3.9 ppm (3H, –OCH$$_3$$).
  • Diethyl sulfonamide:
    • CH$$2$$ groups: A quartet at δ 3.3–3.5 ppm (4H, –N(CH$$2$$CH$$3$$)$$2$$).
    • CH$$3$$ groups: A triplet at δ 1.1–1.3 ppm (6H, –N(CH$$2$$CH$$3$$)$$2$$).

In the $$^13$$C NMR spectrum:

  • Pyridine carbons: C-5 (Br-substituted) at δ 125–130 ppm, C-4 (OCH$$_3$$-substituted) at δ 150–155 ppm.
  • Sulfonamide sulfur-linked carbon: δ 55–60 ppm.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (cm$$^{-1}$$):

  • S=O symmetric/asymmetric stretches: 1150–1170 (symmetric) and 1320–1350 (asymmetric), characteristic of sulfonamides.
  • C–O stretch (methoxy): 1240–1260, indicative of the –OCH$$_3$$ group.
  • C–Br stretch: 550–600, consistent with aromatic bromine.
  • C–H stretches (diethyl groups): 2850–2970 (aliphatic C–H).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is expected at m/z 323 ([M]$$^+$$, $$^{79}$$Br) and m/z 325 ([M+2]$$^+$$, $$^{81}$$Br) with a 1:1 intensity ratio due to bromine’s isotopic distribution. Key fragmentation pathways:

  • Loss of methoxy radical (–OCH$$_3$$) : m/z 323 – 31 = 292.
  • Cleavage of the sulfonamide group : m/z 212 ([C$$5$$H$$4$$BrNO$$_2$$]$$^+$$).
  • Diethyl group elimination : m/z 249 ([M – C$$4$$H$${10}$$N]$$^+$$).

Properties

Molecular Formula

C10H15BrN2O3S

Molecular Weight

323.21 g/mol

IUPAC Name

5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3

InChI Key

PWVYXYBALXGQHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br

Origin of Product

United States

Preparation Methods

Direct Sulfonamidation of 5-Bromo-4-methoxypyridine-3-sulfonyl Chloride

The most straightforward route involves reacting 5-bromo-4-methoxypyridine-3-sulfonyl chloride with diethylamine. This one-step method typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl byproducts. Reaction completion occurs within 2–4 hours at 0–25°C, yielding 72–85% of the target compound after aqueous workup and recrystallization.

Key parameters:

  • Molar ratio: 1:1.2 (sulfonyl chloride:diethylamine)

  • Temperature: 0°C → room temperature (ramped over 30 minutes)

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) or methanol recrystallization.

Palladium-Catalyzed Coupling of Boronic Esters

For higher functional group tolerance, Suzuki-Miyaura coupling integrates pre-functionalized pyridine boronic esters with brominated sulfonamide precursors. A representative protocol uses:

  • Substrate: 5-Bromo-N,N-diethylpyridine-3-sulfonamide

  • Coupling partner: 4-methoxyphenylboronic acid

  • Catalyst: Pd(dppf)Cl₂ (0.25 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Tetrahydrofuran/water (4:1)

  • Conditions: 45–50°C, 3 hours under N₂.

This method achieves 89–94% yield but requires stringent anhydrous conditions. Side products (e.g., dehalogenated pyridine) form if palladium loading exceeds 0.5 mol%.

Alternative Pathways and Modifications

Stepwise Alkylation-Sulfonylation

Sequential functionalization avoids handling unstable sulfonyl chlorides:

  • Methoxy Introduction:

    • 5-Bromo-3-hydroxypyridine treated with methyl iodide/K₂CO₃ in DMF (80°C, 6 h)→ 5-bromo-4-methoxypyridine (92% yield).

  • Sulfonamide Formation:

    • React with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at −10°C → sulfonyl chloride intermediate.

    • Quench with diethylamine (−10°C → RT, 2 h)→ target compound (68% overall yield).

Microwave-Assisted Synthesis

Accelerating the sulfonamidation step via microwave irradiation (150°C, 20 min) reduces reaction time tenfold while maintaining 78% yield. This method favors polar aprotic solvents like NMP and uses Cs₂CO₃ as a base to mitigate thermal decomposition.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Direct sulfonamidation72–852–4 hSimplicity, fewer stepsRequires pure sulfonyl chloride precursor
Suzuki coupling89–943 hTolerance for sensitive functional groupsHigh catalyst cost, inert atmosphere needed
Stepwise alkylation688 h totalAvoids sulfonyl chloride handlingLower overall yield due to multiple steps
Microwave-assisted7820 minRapid kineticsSpecialized equipment required

Critical Process Optimization

Solvent Selection

  • Tetrahydrofuran (THF): Optimal for palladium-catalyzed reactions due to oxygen-free environment compatibility.

  • Dimethylformamide (DMF): Enhances nucleophilicity in alkylation steps but complicates purification.

  • Methanol: Preferred for recrystallization; achieves >98% purity when cooled to −20°C.

Catalytic System Tuning

  • Pd(dppf)Cl₂ vs. Pd(PPh₃)₄: The former provides higher turnover numbers (TON > 3,800) in coupling reactions but requires strict stoichiometric control to prevent homocoupling.

  • Ligand effects: Bidentate ligands (e.g., dppf) suppress β-hydride elimination, crucial for preserving the methoxy group.

Scalability and Industrial Relevance

Kilogram-scale production (patent EP2586777A1) uses continuous flow reactors to achieve:

  • Throughput: 12 kg/day

  • Purity: 99.5% (HPLC)

  • Cost drivers: Pd catalyst recovery (85% via chelating resins) and solvent recycling (THF, 92% reclaimed) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide group at the 3-position activates the pyridine ring, facilitating displacement of bromide by nucleophiles such as amines, alkoxides, or thiols.

Key reaction conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Temperature : Reactions typically proceed at 80–120°C.

  • Catalysts : Copper(I) iodide or palladium complexes improve yields in cross-couplings.

Example reaction :

5-Bromo-substrate+NaSHDMF, 100°C5-Mercapto derivative+NaBr\text{5-Bromo-substrate} + \text{NaSH} \xrightarrow{\text{DMF, 100°C}} \text{5-Mercapto derivative} + \text{NaBr}

This reaction is critical for synthesizing thioether analogs with potential biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, vinyl, or amino groups.

Table 1: Representative Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME/H₂O5-Phenyl derivative78–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, NH₃5-Amino derivative65–72

These reactions are highly sensitive to ligand choice and base strength, with electron-rich boronic acids showing superior reactivity.

Functionalization of the Sulfonamide Group

Acidic cleavage :

Sulfonamide+HCl (conc.)Sulfonic acid+Diethylamine\text{Sulfonamide} + \text{HCl (conc.)} \rightarrow \text{Sulfonic acid} + \text{Diethylamine}

This reaction is utilized in analytical characterization but is not synthetically favored .

Transsulfonation :
Reaction with thionyl chloride converts the sulfonamide to a sulfonyl chloride intermediate, enabling further derivatization.

Methoxy Group Reactivity

The methoxy group at the 4-position is relatively inert under mild conditions but can undergo demethylation with strong Lewis acids (e.g., BBr₃) to yield a phenolic hydroxyl group:

4-OCH₃+BBr₃DCM, -78°C4-OH+CH₃Br\text{4-OCH₃} + \text{BBr₃} \xrightarrow{\text{DCM, -78°C}} \text{4-OH} + \text{CH₃Br}

This transformation is useful for generating hydroxylated analogs for structure-activity relationship studies.

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) or zinc-mediated reduction removes the bromine atom, yielding the des-bromo derivative:

5-Bromo-substrate+H₂Pd/C, EtOHPyridine core+HBr\text{5-Bromo-substrate} + \text{H₂} \xrightarrow{\text{Pd/C, EtOH}} \text{Pyridine core} + \text{HBr}

This method is employed to study the bromine’s role in biological activity .

Biological Interactions

While not a chemical reaction per se, the compound’s sulfonamide group competitively inhibits enzymes like carbonic anhydrase by mimicking the tetrahedral transition state of natural substrates.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a bromine atom, diethyl groups, and a methoxy group, along with a sulfonamide functional group. These structural features contribute to its biological activity and therapeutic potential.

Antitumor Activity

Recent studies have highlighted the potential of 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide as an antitumor agent. Its mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

  • Case Study : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including HeLa and A375 cells. The compound showed an IC50 value of approximately 1.7 µM against HeLa cells, indicating potent antitumor activity .

Ribonucleotide Reductase Inhibition

The compound has been identified as a potential inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. Inhibiting this enzyme can lead to reduced proliferation of cancer cells.

  • Case Study : A study reported that derivatives of sulfonamide compounds exhibited significant inhibitory effects on ribonucleotide reductase activity, suggesting that this compound could be developed further as an anticancer therapeutic .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections.

  • Data Table: Antimicrobial Activity Comparison
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfamethoxazoleE. coli16 µg/mL

This table illustrates the comparative antimicrobial activity of this compound against E. coli compared to a standard sulfonamide .

Anti-inflammatory Effects

Emerging research suggests that compounds with similar structures exhibit anti-inflammatory properties, which could expand the therapeutic applications of this compound.

  • Case Study : In vivo studies indicated that related compounds reduced inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. Modifications to the existing structure may enhance its biological activity or reduce toxicity.

Synthetic Pathways

Common synthetic routes include:

  • Nucleophilic substitution reactions
  • Sulfonation processes
    These methods allow for the introduction of various substituents that can tailor the compound's properties for specific applications .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among related sulfonamide and pyridine derivatives:

Compound Name Substituents (Pyridine/Sulfonamide) Molecular Weight Key Properties/Applications Reference
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide Br (C5), OMe (C4), N,N-diethyl sulfonamide ~351 (estimated) Potential enzyme inhibition, drug lead -
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Br (C5), OMe (C2), 2,4-difluorophenyl sulfonamide 403.2 Antibacterial activity, Suzuki coupling precursor
5-Bromo-N,3-dimethoxy-N-methylpicolinamide Br (C5), OMe (C3), N-methyl picolinamide 275.10 Synthetic intermediate, commercial availability
4-Bromo-N-[6-(3,5-dimethylpiperazinyl)-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide Br (C4), F (C3), piperazinyl-pyridine sulfonamide 473.37 High molecular weight, solubility enhancement via piperazine
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide Br (C5), hydrazinyl (C4), N,N-dipropyl sulfonamide 351.27 Hydrazine reactivity, potential for further functionalization

Physicochemical Properties

  • Molecular Weight : The estimated molecular weight (~351) is lower than fluorinated benzenesulfonamides (e.g., 403.2 in ) but comparable to hydrazinyl derivatives (), balancing drug-likeness parameters .

Biological Activity

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring with a bromine atom, diethyl groups, a methoxy group, and a sulfonamide functional group. Its chemical structure can be represented as follows:

C12H16BrN2O3S\text{C}_{12}\text{H}_{16}\text{BrN}_2\text{O}_3\text{S}

This configuration contributes to its unique interactions with biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to folate, ultimately hindering bacterial DNA synthesis and cell division .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that sulfonamides effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.5 to 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Sulfonamides

Compound NameMIC (µg/mL)Bacterial Strains Tested
This compoundTBDS. aureus, E. coli
Sulfamethoxazole0.5S. aureus
Sulfanilamide2E. coli

Anticancer Potential

The anticancer properties of sulfonamides have also been explored, with some studies indicating that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . Specifically, compounds with similar structures to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Study: Anticancer Activity

A recent study investigated the effects of a sulfonamide derivative on FaDu hypopharyngeal tumor cells, revealing that it significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM .

Cytotoxicity Assessment

While evaluating the biological activity of this compound, it is crucial to assess its cytotoxicity against normal cells to determine its therapeutic index. Preliminary cytotoxicity assays indicated that related compounds exhibited selective toxicity towards cancer cells while sparing normal human fibroblasts .

Table 2: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
This compoundTBDFaDu (hypopharyngeal carcinoma)
Sulfamethoxazole>100Normal Human Fibroblasts
Sulfanilamide>50Normal Human Fibroblasts

Q & A

Q. Methodology :

  • Step 1 : Start with a brominated pyridine precursor (e.g., 3-bromo-4-methoxypyridine). Functionalize the sulfonamide group via nucleophilic substitution using diethylamine in anhydrous dichloromethane under inert gas (e.g., argon) .
  • Step 2 : Optimize reaction conditions (e.g., 140°C for 2 minutes in microwave-assisted synthesis) to enhance yield and minimize side products. Monitor reaction progress using TLC or LC-MS .
  • Step 3 : Purify via silica gel chromatography (ethyl acetate/hexane gradients) and characterize using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Basic: How can the crystal structure of this compound be determined experimentally?

Q. Methodology :

  • Step 1 : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/methanol).
  • Step 2 : Collect X-ray diffraction data using a Bruker D8 VENTURE diffractometer. Refine the structure with SHELXL (for small-molecule refinement) or SHELXS (for phase determination) .
  • Step 3 : Validate hydrogen bonding patterns using graph set analysis to confirm intermolecular interactions (e.g., C–H···O or N–H···Br) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Q. Methodology :

  • Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter tautomeric forms or conformational equilibria.
  • Step 2 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with observed 1H NMR^1 \text{H NMR} chemical shifts .
  • Step 3 : Use dynamic NMR (DNMR) or variable-temperature studies to detect slow-exchange processes .

Advanced: What strategies mitigate low yields in Suzuki-Miyaura coupling reactions involving this sulfonamide?

Q. Methodology :

  • Step 1 : Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and ligand/base combinations (e.g., K2_2CO3_3 in THF/H2_2O) .
  • Step 2 : Pre-functionalize the pyridine ring with electron-withdrawing groups (e.g., bromine) to enhance reactivity at the 3-sulfonamide position .
  • Step 3 : Use high-throughput screening to identify ideal solvent systems (e.g., DMF vs. dioxane) and reaction times .

Basic: How can hydrogen bonding networks influence the supramolecular assembly of this compound?

Q. Methodology :

  • Step 1 : Analyze crystal packing using Mercury or OLEX2 software to identify key interactions (e.g., sulfonamide O···H–C).
  • Step 2 : Apply Etter’s graph set rules to classify hydrogen bond motifs (e.g., R22(8)R_2^2(8) rings) and predict co-crystal formation .
  • Step 3 : Validate predictions via powder XRD or DSC to assess polymorphism .

Advanced: How can researchers systematically investigate structure-activity relationships (SAR) for derivatives of this compound?

Q. Methodology :

  • Step 1 : Synthesize analogs with varied substituents (e.g., replacing diethylamine with piperazine or altering methoxy positioning) .
  • Step 2 : Screen derivatives for biological activity (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (e.g., Hammett constants) .
  • Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Q. Methodology :

  • Step 1 : Re-process raw diffraction data with SHELXL to check for missed symmetry (e.g., twinning or disorder) .
  • Step 2 : Validate thermal displacement parameters (ADPs) and occupancy ratios for disordered atoms.
  • Step 3 : Cross-validate with spectroscopic data (e.g., IR or Raman) to confirm functional group orientations .

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